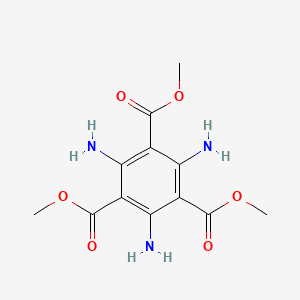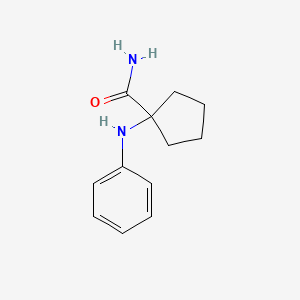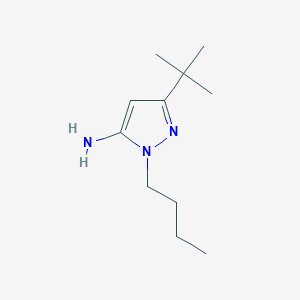![molecular formula C20H20N2OS B13883755 Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- CAS No. 832102-97-3](/img/structure/B13883755.png)
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a complex organic compound that belongs to the piperidine family. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- typically involves multi-step organic reactionsThe piperidine ring is then constructed through cyclization reactions, and the phenyl group is introduced via substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods prioritize cost-effectiveness and yield optimization. Techniques such as catalytic hydrogenation, cycloaddition, and amination are frequently employed to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinones: Compounds with a carbonyl group attached to the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spiro-connected ring system.
Uniqueness
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is unique due to its specific substitution pattern and the presence of the benzo[b]thiophene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
832102-97-3 |
|---|---|
Formule moléculaire |
C20H20N2OS |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5-amino-1-benzothiophen-2-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2OS/c21-17-6-7-18-16(12-17)13-19(24-18)20(23)22-10-8-15(9-11-22)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11,21H2 |
Clé InChI |
UDFINEKTIZVXIB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)

![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)


![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)


![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)

![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)


